
3,26-Dihydroxycholest-8(14)-en-15-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,26-Dihydroxycholest-8(14)-en-15-one, also known as 15α-hydroxy-7-dehydrocholesterol or provitamin D3, is a precursor of vitamin D3. It is synthesized in the skin when exposed to ultraviolet B radiation from sunlight. Vitamin D3 plays a crucial role in maintaining bone health and has been associated with a range of other health benefits.
Mechanism of Action
The mechanism of action of 3,26-dihydroxycholest-8(14)-en-3,26-Dihydroxycholest-8(14)-en-15-one-one is through its conversion to vitamin D3. Vitamin D3 acts by binding to the vitamin D receptor (VDR) in various tissues, including the intestine, bone, and immune system. This binding leads to the activation of several signaling pathways, including calcium and phosphorus metabolism, immune regulation, and cell differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,26-dihydroxycholest-8(14)-en-3,26-Dihydroxycholest-8(14)-en-15-one-one are primarily mediated through its conversion to vitamin D3. Vitamin D3 has been shown to regulate calcium and phosphorus metabolism, which is essential for bone health. It also plays a crucial role in immune regulation, cell differentiation, and gene expression.
Advantages and Limitations for Lab Experiments
The advantages of using 3,26-dihydroxycholest-8(14)-en-3,26-Dihydroxycholest-8(14)-en-15-one-one in lab experiments include its ability to mimic the natural synthesis of vitamin D3 in the skin. This allows for the study of the effects of vitamin D3 without the need for exposure to ultraviolet radiation. The limitations of using 3,26-dihydroxycholest-8(14)-en-3,26-Dihydroxycholest-8(14)-en-15-one-one in lab experiments include its instability and the need for specialized equipment for its synthesis.
Future Directions
For research on 3,26-dihydroxycholest-8(14)-en-3,26-Dihydroxycholest-8(14)-en-3,26-Dihydroxycholest-8(14)-en-15-one-one-one include the development of more efficient synthesis methods, the identification of novel therapeutic applications, and the investigation of its potential role in the prevention of chronic diseases. Additionally, further studies are needed to elucidate the mechanisms underlying its various biological effects and to optimize its use in clinical settings.
Synthesis Methods
The synthesis of 3,26-dihydroxycholest-8(14)-en-3,26-Dihydroxycholest-8(14)-en-15-one-one can be achieved through several methods, including the oxidation of cholesterol, the reduction of 7-dehydrocholesterol, or the isomerization of 5,7-diene cholesterol. The most common method is the isomerization of 5,7-diene cholesterol, which involves the use of ultraviolet light or heat.
Scientific Research Applications
3,26-Dihydroxycholest-8(14)-en-3,26-Dihydroxycholest-8(14)-en-15-one-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, immunomodulatory, and anticancer properties. It has also been associated with the prevention of several chronic diseases, including cardiovascular disease, diabetes, and multiple sclerosis.
properties
CAS RN |
114182-43-3 |
|---|---|
Product Name |
3,26-Dihydroxycholest-8(14)-en-15-one |
Molecular Formula |
C27H44O3 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(3S,5S,9R,10S,13R,17R)-3-hydroxy-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one |
InChI |
InChI=1S/C27H44O3/c1-17(16-28)6-5-7-18(2)23-15-24(30)25-21-9-8-19-14-20(29)10-12-26(19,3)22(21)11-13-27(23,25)4/h17-20,22-23,28-29H,5-16H2,1-4H3/t17?,18-,19+,20+,22+,23-,26+,27-/m1/s1 |
InChI Key |
DSHHTQBAVZFVEB-FIQLLAGNSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)CO)[C@H]1CC(=O)C2=C3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O |
SMILES |
CC(CCCC(C)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)O)CO |
Canonical SMILES |
CC(CCCC(C)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)O)CO |
synonyms |
(25R)-3beta,26-dihydroxy-5alpha-cholest-8(14)-en-15-one 3,26-dihydroxycholest-8(14)-en-15-one 5-alpha-cholest-8(14)-ene-3-beta,26-diol-15-one CEDO cholest-8(14)-ene-3,26-diol-15-one cholest-8(14)-ene-3,26-diol-15-one, (3alpha,5alpha)-isomer cholest-8(14)-ene-3,26-diol-15-one, (3beta,5alpha,25S)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



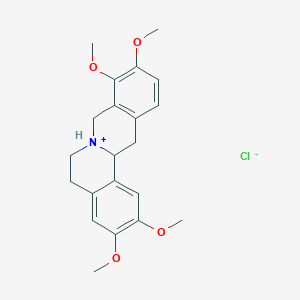
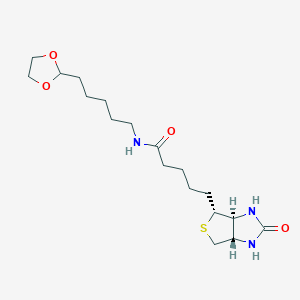
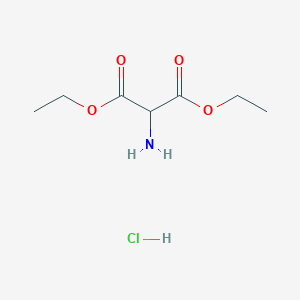
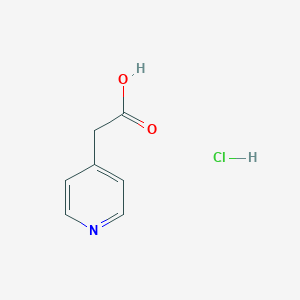

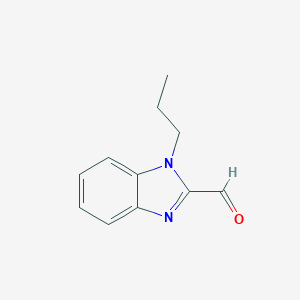
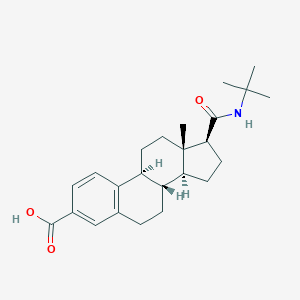
![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B50780.png)

![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B50782.png)
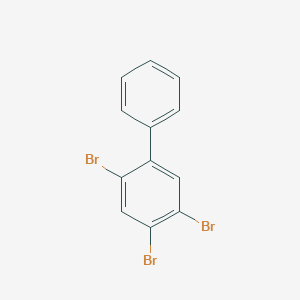
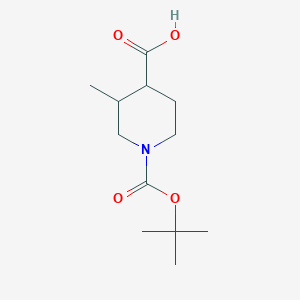
![Pyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B50786.png)
